Cas no 83920-70-1 ((1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl (2E,4E)-octadeca-2,4-dienoate)
![(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl (2E,4E)-octadeca-2,4-dienoate structure](https://www.kuujia.com/scimg/cas/83920-70-1x500.png)
83920-70-1 structure
Product name:(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl (2E,4E)-octadeca-2,4-dienoate
(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl (2E,4E)-octadeca-2,4-dienoate Chemical and Physical Properties
Names and Identifiers
-
- (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl (2E,4E)-octadeca-2,4-dienoate
- LogP
- (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl (2E,4E)-octadec
- 2,4-Octadecadienoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- 83920-70-1
-
- Inchi: InChI=1S/C40H60O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-33(43)47-36-28(3)39(46)31(34-37(5,6)40(34,36)48-29(4)42)24-30(26-41)25-38(45)32(39)23-27(2)35(38)44/h19-24,28,31-32,34,36,41,45-46H,7-18,25-26H2,1-6H3/b20-19+,22-21+/t28-,31+,32-,34-,36-,38-,39-,40-/m1/s1
- InChI Key: ABZJMGPPTFSNDM-YRLLIJPBSA-N
- SMILES: CCCCCCCCCCCCCC=CC=CC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C
Computed Properties
- Exact Mass: 668.42881887g/mol
- Monoisotopic Mass: 668.42881887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 48
- Rotatable Bond Count: 19
- Complexity: 1310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 130Ų
- XLogP3: 8.2
(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl (2E,4E)-octadeca-2,4-dienoate Related Literature
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
83920-70-1 ((1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl (2E,4E)-octadeca-2,4-dienoate) Related Products
- 629-31-2(n-Heptanal oxime)
- 2172489-05-1(1-3-(hydroxymethyl)piperidin-3-yl-4-methylcycloheptan-1-ol)
- 954588-91-1(1-(4-fluorophenyl)methyl-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea)
- 1262992-43-7(Rifaximin-d)
- 2138304-86-4(tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate)
- 194086-61-8(3,6-Dichloro-2H-thieno3,2-e1,2,4thiadiazine 1,1-Dioxide)
- 1806383-54-9(2-Bromo-1-(2-(bromomethyl)-4-ethoxyphenyl)propan-1-one)
- 951888-49-6(Ethyl 2-ethylbenzoylformate)
- 391220-86-3(6-chloro-2-(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)methylidenehydrazin-1-yl-4-phenylquinazoline)
- 2228739-95-3(4-methyl-4-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}piperidine)
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk

Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent

BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent

pengshengyue
Gold Member
CN Supplier
Bulk
